2-(4-Chlorophenyl)-3-methyl-butan-2-ol
Description
2-(4-Chlorophenyl)-3-methyl-butan-2-ol is a tertiary alcohol characterized by a chlorophenyl group attached to a branched butanol chain with a methyl substituent at the third carbon.
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-methylbutan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-8(2)11(3,13)9-4-6-10(12)7-5-9/h4-8,13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQHNSBWDJXLCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C1=CC=C(C=C1)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-methyl-butan-2-ol typically involves the reaction of 4-chlorobenzaldehyde with isobutylmagnesium bromide, followed by hydrolysis. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistency and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-methyl-butan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be employed.
Major Products
Oxidation: 2-(4-Chlorophenyl)-3-methyl-butan-2-one.
Reduction: Various alcohol derivatives depending on the specific reducing agent used.
Substitution: Products vary based on the nucleophile involved in the reaction.
Scientific Research Applications
2-(4-Chlorophenyl)-3-methyl-butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key properties of 2-(4-Chlorophenyl)-3-methyl-butan-2-ol with related compounds:
*Calculated based on structural similarity to 2-(4-chlorophenyl)butan-2-ol .
Key Observations:
- Structural Complexity : The target compound is simpler than Fenvalerate and Levocetirizine, which contain ester or piperazine-carboxylic acid groups, respectively. This simplicity may enhance its utility as a flexible intermediate .
- Functional Groups : The tertiary alcohol group in this compound contrasts with Fenvalerate’s ester functionality, impacting reactivity. Esters like Fenvalerate are more hydrolytically stable, favoring agrochemical applications, while alcohols are more polar and reactive .
- Molecular Weight : The addition of a methyl group in the target compound increases its molecular weight compared to 2-(4-chlorophenyl)butan-2-ol, likely enhancing lipophilicity and altering solubility profiles .
Stability and Reactivity
- Tertiary Alcohols : Tertiary alcohols like the target compound are less prone to oxidation than primary/secondary alcohols but may undergo dehydration under acidic conditions. This stability is advantageous in storage and handling .
- Ester Derivatives : Fenvalerate’s ester group improves environmental persistence, a critical trait for insecticides. The target compound’s alcohol group could be esterified to mimic this property .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
